2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt

Catalog No.
S742712
CAS No.
135-55-7
M.F
C10H8NaO4S
M. Wt
247.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium...

CAS Number

135-55-7

Product Name

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt

IUPAC Name

sodium;7-hydroxynaphthalene-2-sulfonate

Molecular Formula

C10H8NaO4S

Molecular Weight

247.22 g/mol

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14);

InChI Key

ORDKAWZEDYAZMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O.[Na]

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+]

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, also known as sodium 2-naphthol-7-sulfonate, is a chemical compound with the molecular formula C10H7NaO4SC_{10}H_{7}NaO_{4}S and a molecular weight of approximately 246.22 g/mol. It features a naphthalene ring substituted with a sulfonic acid group and a hydroxy group, which contributes to its unique properties and reactivity. The compound is often encountered in various chemical applications due to its solubility in water and its ability to act as a dye or reagent in organic synthesis .

Analytical Chemistry

  • Indicator in complexometric titrations: Na7HS acts as a metallochromic indicator for complexometric titrations, particularly for the determination of metal ions like copper, nickel, and cobalt. Its color changes in response to the formation of metal complexes, allowing for visual endpoint detection [].

Material Science

  • Dye precursor: Na7HS is a valuable precursor for the synthesis of various azo dyes, which are widely used in textiles, pigments, and other industrial applications [].
  • Dopant in conducting polymers: Studies have explored the use of Na7HS as a dopant for conducting polymers, aiming to modify their electrical conductivity and other properties for potential applications in organic electronics [].

Biological Sciences

  • Enzyme inhibitor: Na7HS exhibits inhibitory activity against certain enzymes, such as carbonic anhydrases, which are involved in various biological processes. This property makes it a potential tool for studying enzyme function and exploring its therapeutic implications [].
  • Antimicrobial properties: Some research suggests that Na7HS possesses antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand the mechanisms and potential applications of this activity [].

The chemical behavior of 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt can be characterized by several key reactions:

  • Sulfonation: The compound can undergo further sulfonation reactions to introduce additional sulfonic acid groups.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxy group is susceptible to oxidation, potentially forming quinone derivatives.

These reactions are significant for modifying the compound's properties for specific applications in dye chemistry and pharmaceuticals.

Research indicates that 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt exhibits various biological activities. It has been noted for its potential use as a fluorescent probe in biological assays due to its ability to bind to proteins and other biomolecules. Additionally, it has shown antibacterial properties, making it a candidate for further exploration in medicinal chemistry .

Several methods have been developed for synthesizing 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt:

  • Naphthalene Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic group, followed by hydroxylation using sodium hydroxide.
  • Direct Hydroxylation: Starting from 2-naphthol, the sulfonic group can be introduced through sulfonation reactions.
  • Salt Formation: The final product is typically isolated as the sodium salt by neutralizing the free acid with sodium hydroxide or sodium carbonate.

These methods allow for the production of the compound in varying purities and yields depending on the reaction conditions employed.

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt has diverse applications across several industries:

  • Dyes and Pigments: It is utilized in the textile industry for dyeing processes due to its excellent solubility and affinity for fabrics.
  • Analytical Chemistry: The compound serves as a reagent in various analytical methods, including spectrophotometry.
  • Biological Research: Its fluorescent properties make it useful in biological assays and imaging techniques.

Interaction studies involving 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt have focused on its binding characteristics with biomolecules. These studies reveal that the compound can interact with proteins and nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic applications and toxicity profiles .

Several compounds share structural similarities with 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Sodium 1-naphthalenesulfonateSimilar naphthalene backbonePrimarily used as a dye intermediate
Sodium 6-hydroxynaphthalene-2-sulfonateHydroxyl group at position 6Different biological activity profile
Sodium naphthalenesulfonateContains multiple sulfonate groupsBroader application range in industrial dyes

The uniqueness of 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt lies in its specific positioning of functional groups which influences its reactivity and applications compared to these similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

247.00409919 g/mol

Monoisotopic Mass

247.00409919 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

135-55-7

General Manufacturing Information

2-Naphthalenesulfonic acid, 7-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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